molecular formula C11H10ClFO3 B13636573 Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13636573
M. Wt: 244.64 g/mol
InChI Key: MICFZQLAJXVRAA-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing compound with a substituted aromatic ring. Its structure comprises a methyl group and a 2-chloro-4-fluorophenyl substituent attached to an oxirane (epoxide) ring, which is further esterified with a methoxycarbonyl group.

Properties

Molecular Formula

C11H10ClFO3

Molecular Weight

244.64 g/mol

IUPAC Name

methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10ClFO3/c1-11(9(16-11)10(14)15-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3

InChI Key

MICFZQLAJXVRAA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Several structurally related compounds have been reported in the literature, differing primarily in substituents on the aromatic ring or the oxirane moiety. Below is a comparative analysis:

Compound Name Substituents Key Structural Differences Potential Implications
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate (Target Compound) 2-Cl, 4-F on phenyl; methyl oxirane Reference compound Balanced lipophilicity; potential for dual halogen bonding .
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate 3-Br, 4-F on phenyl; methyl oxirane Bromine (vs. Cl) at meta-position; larger atomic radius and polarizability Increased steric bulk and polarizability may alter reactivity or target binding .
Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate 4-Br on phenyl; methyl oxirane Single Br substituent (para-position) Reduced electronic effects compared to dihalogenated analogs; simpler steric profile .
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate Ethyl ester; 2-methoxyethyl group Ethyl ester (vs. methyl) and additional alkoxy substituent Altered solubility and metabolic stability due to ester chain length and ether group .

Key Observations:

  • Ester Group Variation: Substitution of the methyl ester with ethyl (as in ) could enhance lipophilicity but reduce metabolic stability due to slower hydrolysis.

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